molecular formula C16H13ClN2O2S B2608931 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 906784-72-3

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2608931
M. Wt: 332.8
InChI Key: OZRATYWMRMZBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, commonly known as Phenoxybenzamine, is a chemical compound that has been studied extensively for its scientific and medical applications. It was first synthesized in the 1940s and has since been used in various fields of research, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide and its derivatives have been synthesized and evaluated for various biological activities. For instance, Alborz et al. (2018) conducted a study on the synthesis of novel benzothiazole β-lactam conjugates, starting from (benzo[d]thiazol-2-yl)phenol. These compounds were evaluated for antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, showcasing moderate activities. Furthermore, their potential as medicines was indicated by antimalarial data, which revealed enhanced potency with the addition of methoxyphenyl or ethoxyphenyl groups on the β-lactam ring. The study also assessed hemolytic activity and mammalian cell toxicity, demonstrating their potential medicinal applications Alborz et al., 2018.

Environmental Applications

Research has also explored the environmental applications of phenoxyacetamide derivatives. Ghoshdastidar and Tong (2013) investigated the treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor (MBR) technology. Their study focused on the efficient breakdown of toxic herbicides like 2,4-D, mecoprop, and dicamba, which are known for their high water solubility and persistence in the environment. The MBR technology demonstrated an environmentally friendly and efficient method for treating these contaminants, reducing their concentrations significantly in simulated wastewater Ghoshdastidar & Tong, 2013.

Anticancer Activity

Additionally, compounds related to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide have been synthesized and evaluated for their anticancer activities. Tay et al. (2012) prepared derivatives of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide and investigated their anticancer activities. Notably, some of these compounds exhibited significant anticancer activity, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment Tay et al., 2012.

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) conducted a study on bioactive benzothiazolinone acetamide analogs, focusing on their spectroscopic and quantum mechanical properties, ligand-protein interactions, and photovoltaic efficiency modeling. This research shed light on the potential use of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating their light harvesting efficiency and the free energy of electron injection suitable for photovoltaic cells Mary et al., 2020.

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-12(17)7-8-13-15(10)19-16(22-13)18-14(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRATYWMRMZBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)COC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

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